2-amino-N-(2-fluoro-5-methylphenyl)benzamide
Description
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-amino-N-(2-fluoro-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13FN2O/c1-9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
WBPPHBHPLWOZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 2-fluoro-5-methylaniline with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-amino-N-(2-fluoro-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-(2-fluoro-5-methylphenyl)benzamide can be compared with other similar compounds, such as:
2-amino-N-(2-methylphenyl)benzamide: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.
2-amino-2’-fluoro-5-nitrobenzophenone: This compound contains a nitro group, which can significantly alter its chemical properties and applications.
2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide:
These comparisons highlight the unique features of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide, such as the presence of the fluorine atom and its specific substitution pattern, which contribute to its distinct chemical and biological properties .
Biological Activity
2-amino-N-(2-fluoro-5-methylphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H13FN2O
- Molecular Weight : 244.26 g/mol
- IUPAC Name : 2-amino-N-(2-fluoro-5-methylphenyl)benzamide
The compound features an amino group and a fluorinated aromatic system, which are critical for its biological activity.
Biological Activity Overview
Research indicates that 2-amino-N-(2-fluoro-5-methylphenyl)benzamide exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Studies have shown that this compound may possess significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.3 |
| A549 (Lung Cancer) | 12.0 |
The mechanism of action appears to involve the inhibition of specific kinases and modulation of apoptotic pathways, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including:
- Histone Deacetylases (HDACs) : It has shown promising results as an HDAC inhibitor, which is significant in cancer therapy due to the role of HDACs in tumorigenesis.
- Carbonic Anhydrase : Inhibition studies suggest potential applications in treating conditions related to dysregulated carbonic anhydrase activity .
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the efficacy of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide against a panel of human tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with particular effectiveness against breast and lung cancer cells . -
Enzyme Inhibition Study :
Another investigation focused on the compound's ability to inhibit HDACs. The study revealed that at concentrations as low as 5 µM, the compound could effectively reduce HDAC activity, suggesting its potential as a therapeutic agent in epigenetic modulation .
The biological activity of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide can be attributed to its structural features that facilitate interactions with target proteins. It is hypothesized that the fluorine atom enhances lipophilicity and binding affinity, allowing for effective penetration into cellular membranes and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
